molecular formula C13H27NO B1485766 1-{[Bis(2-methylpropyl)amino]methyl}cyclobutan-1-ol CAS No. 2200460-15-5

1-{[Bis(2-methylpropyl)amino]methyl}cyclobutan-1-ol

Cat. No.: B1485766
CAS No.: 2200460-15-5
M. Wt: 213.36 g/mol
InChI Key: RGUNKMXSYCPLHH-UHFFFAOYSA-N
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Description

1-{[Bis(2-methylpropyl)amino]methyl}cyclobutan-1-ol is an organic compound with a unique structure that includes a cyclobutane ring substituted with a hydroxyl group and a bis(2-methylpropyl)amino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[Bis(2-methylpropyl)amino]methyl}cyclobutan-1-ol typically involves the reaction of cyclobutanone with bis(2-methylpropyl)amine in the presence of a reducing agent. The reaction conditions often include:

    Solvent: Common solvents used include ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-{[Bis(2-methylpropyl)amino]methyl}cyclobutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for substitution reactions.

Major Products:

    Oxidation: Formation of cyclobutanone derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated cyclobutane derivatives.

Scientific Research Applications

1-{[Bis(2-methylpropyl)amino]methyl}cyclobutan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-{[Bis(2-methylpropyl)amino]methyl}cyclobutan-1-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in metabolic pathways.

    Pathways Involved: It may modulate signaling pathways related to inflammation or pain, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

    1-Amino-2-methyl-2-propanol: A compound with a similar structure but different functional groups.

    Cyclobutanol: A simpler analog with only a hydroxyl group attached to the cyclobutane ring.

Uniqueness: 1-{[Bis(2-methylpropyl)amino]methyl}cyclobutan-1-ol is unique due to the presence of both a bis(2-methylpropyl)amino group and a hydroxyl group on the cyclobutane ring, which imparts distinct chemical and biological properties.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-[[bis(2-methylpropyl)amino]methyl]cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27NO/c1-11(2)8-14(9-12(3)4)10-13(15)6-5-7-13/h11-12,15H,5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGUNKMXSYCPLHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)CC1(CCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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